molecular formula C9H9N5O3 B3257532 3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile CAS No. 2904-27-0

3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile

Cat. No.: B3257532
CAS No.: 2904-27-0
M. Wt: 235.2 g/mol
InChI Key: JGKPZBDGULKDQK-UHFFFAOYSA-N
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Description

3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile (CAS: 2904-40-7) is a triazinane derivative characterized by a central 1,3,5-triazinane-2,4,6-trione (isocyanuric acid) core substituted with two propionitrile (-CH2-C≡N) groups at the 1- and 3-positions of the triazinane ring. This compound is commercially available as a pharmaceutical intermediate and chemical reagent, with applications in organic synthesis and drug development .

Properties

IUPAC Name

3-[3-(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c10-3-1-5-13-7(15)12-8(16)14(9(13)17)6-2-4-11/h1-2,5-6H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKPZBDGULKDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)NC(=O)N(C1=O)CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile typically involves the reaction of cyanuric chloride with malononitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms with the malononitrile groups. The reaction is usually conducted at a temperature range of 50-70°C to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3,3’-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the risk of hazardous reactions and reducing the exposure of workers to toxic chemicals .

Chemical Reactions Analysis

Types of Reactions

3,3’-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the triazine ring under basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The triazine derivative has shown promise as a lead compound in drug discovery due to its ability to inhibit specific enzymes and receptors. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial Activity : The nitrile group may enhance the compound's interaction with microbial enzymes.
  • Anticancer Properties : Analogous compounds have been investigated for their ability to induce apoptosis in cancer cells.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The compound's nitrile functionality was crucial for its potency against Staphylococcus aureus .

Materials Science

In materials science, 3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile is explored for its potential as a building block in polymer synthesis. Its properties allow for:

  • Synthesis of Biodegradable Polymers : The incorporation of triazine into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanocomposite Development : When combined with nanomaterials, it can lead to composites with improved electrical and thermal conductivity.

Case Study: Polymer Synthesis

Research conducted at a leading university demonstrated that incorporating triazine-based compounds into poly(lactic acid) (PLA) resulted in enhanced mechanical strength and thermal resistance .

Environmental Applications

The environmental implications of this compound are noteworthy. Its potential use in:

  • Water Purification : The compound can be utilized in the development of adsorbents for removing heavy metals from wastewater.
  • Soil Remediation : Triazine derivatives have been studied for their ability to degrade pollutants in soil environments.

Case Study: Heavy Metal Adsorption

A comprehensive study highlighted the effectiveness of triazine-based adsorbents in capturing lead ions from contaminated water sources. The results showed a significant reduction in lead concentration after treatment with modified adsorbents .

Comparative Data Table

Application AreaKey BenefitsRelevant Studies
Medicinal ChemistryAntimicrobial and anticancer propertiesJournal of Medicinal Chemistry
Materials ScienceEnhanced polymer propertiesUniversity Polymer Research
Environmental ScienceEffective heavy metal removalEnvironmental Science & Technology

Mechanism of Action

The mechanism of action of 3,3’-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with nucleic acids, proteins, and other biomolecules, leading to alterations in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile and related triazinane derivatives:

Compound Name Substituents/R-Groups Functional Groups Key Structural Features References
This compound Propionitrile (-CH2-C≡N) at positions 1,3 Nitrile, carbonyl High polarity due to nitrile groups
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) Cyclohexyl at positions 1,3,5 Carbonyl Bulky substituents, hydrophobic
2,2',2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid Carboxylic acid (-CH2-COOH) at positions 1,3,5 Carboxylic acid, carbonyl High hydrophilicity, pH-dependent reactivity
Melamine isocyanurate (Melapur MC XL) Melamine fused with isocyanurate Amine, carbonyl Hydrogen-bonded network, thermal stability
1,3,5-Triazinane-2,4-dithione Sulfur replaces oxygen at positions 2,4 Thione (-C=S), carbonyl Enhanced nucleophilicity at sulfur sites

Reactivity and Stability

  • This compound : The nitrile groups may participate in cycloaddition or hydrolysis reactions, while the trioxo-triazinane core is susceptible to nucleophilic attack, similar to other trioxo-triazinanes .
  • Triacetic acid derivatives : Undergo ring-opening with nucleophiles (e.g., amines) to form 1-carbamoylhydantoins .
  • Triazinane-2,4-dithiones : Sulfur atoms enhance reactivity in nucleophilic substitutions and metal coordination .
  • Melamine isocyanurate : Exhibits high thermal stability due to intermolecular hydrogen bonding .

Biological Activity

The compound 3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile , also known as a derivative of 1,3,5-triazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₃O₉
  • Molecular Weight : 345.26 g/mol
  • CAS Number : 2904-41-8

The structure of this compound features a triazine ring with propanenitrile substituents, contributing to its potential reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that 1,3,5-triazine derivatives exhibit significant antimicrobial properties. A review highlighted that various substituted triazines possess antibacterial, antifungal, and antiviral activities. Specifically:

  • Antibacterial : Compounds in this class have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus.
  • Antifungal : Some derivatives demonstrated potent activity against fungi such as Candida albicans, with Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL for certain derivatives .

Anticancer Potential

The anticancer properties of triazine derivatives have been a focal point in recent studies. For instance:

  • A study reported that certain triazine analogs inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

Triazine derivatives have also been investigated for their anti-inflammatory properties. They were found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeMIC (µg/mL)Reference
AntibacterialE. coli10
S. aureus5
AntifungalC. albicans0.125
C. glabrata≤0.125
AnticancerHuman cancer cell linesIC50 = 20
Anti-inflammatoryMacrophage cell linesInhibition of TNF-α production

Case Study 1: Antifungal Synergy with Fluconazole

In a recent study, novel thiosemicarbazide-containing triazines were evaluated for their ability to enhance the efficacy of fluconazole against resistant strains of Candida albicans. The combination therapy showed improved antifungal activity compared to fluconazole alone, indicating the potential for these triazine derivatives to act as adjuvants in antifungal therapy .

Case Study 2: Anticancer Mechanisms

A series of synthesized triazine derivatives were tested against various cancer cell lines. The results indicated that specific modifications to the triazine structure significantly enhanced anticancer activity through mechanisms involving apoptosis and cell cycle disruption . These findings suggest that further structural optimization could yield even more potent anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : High-yield synthesis often involves multi-step reactions starting from 1,3,5-triazinane precursors. For example, nitrile-functionalized derivatives can be synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 40–60°C in DMF or acetonitrile). Recrystallization using polar aprotic solvents like DMF improves purity .
  • Data : Evidence from similar triazinane derivatives shows yields exceeding 85% when using FeCl₃·6H₂O as a Lewis acid catalyst, which accelerates cyclization while minimizing side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify proton environments (e.g., nitrile carbons at ~110–120 ppm) and symmetry in the triazinane ring.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and nitrile (C≡N) peaks at ~2240 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (~311.2 g/mol, calculated from related structures) .

Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?

  • Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability. For instance, triazinane derivatives decompose above 200°C, releasing CO and HCN, requiring inert atmospheres (N₂/Ar) for safe handling .

Advanced Research Questions

Q. How does the triazinane ring-opening mechanism occur in nucleophilic environments, and what intermediates form during recyclization?

  • Methodology : Reactivity studies in aqueous media reveal that nucleophiles (e.g., amines) attack the carbonyl groups, leading to ring-opening and elimination of CO₂. Subsequent recyclization forms hydantoin derivatives, characterized via HPLC-MS and X-ray crystallography .
  • Contradictions : Some studies report competing pathways (e.g., formation of cyanuric acid derivatives) depending on pH and nucleophile strength, necessitating kinetic studies .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s electronic properties or biological interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.5 eV for similar triazinanes) and electrostatic potential maps for reactivity hotspots.
  • Molecular Docking : Screen against viral proteases (e.g., HIV-1) using AutoDock Vina to assess binding affinities (ΔG values < −7 kcal/mol suggest strong interactions) .

Q. How can this compound be functionalized for applications in advanced materials (e.g., coordination polymers or flame retardants)?

  • Methodology : Introduce phosphonate or boronate groups via post-synthetic modification. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids creates π-conjugated frameworks, characterized via PXRD and BET surface area analysis .

Q. What strategies mitigate contradictions in reported bioactivity data (e.g., cytotoxicity vs. antiviral effects)?

  • Methodology :

  • Dose-Response Assays : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values.
  • Selectivity Index (SI) : Compare therapeutic (e.g., antiviral EC₅₀) and cytotoxic (CC₅₀) thresholds. SI > 10 indicates potential for drug development .

Key Recommendations for Researchers

  • Safety Protocols : Use NIOSH-approved respirators and fume hoods due to HCN release risks during decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile
Reactant of Route 2
Reactant of Route 2
3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanenitrile

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